Sildenafil dimer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

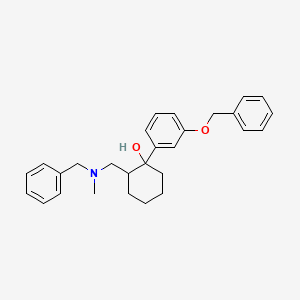

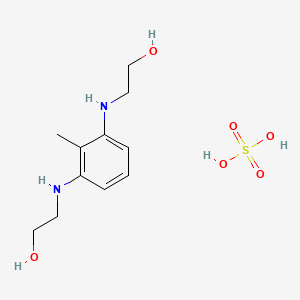

Sildenafil dimer is a derivative of Sildenafil . Sildenafil, sold under the brand name Viagra among others, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of Sildenafil involves an improved chlorosulfonation reaction using chlorosulfonic acid and thionyl chloride . A two-step extraction for the analysis of sildenafil in human plasma has been reported .Molecular Structure Analysis

The electron densities of iso-sildenafil and the cationic and neutral forms of sildenafil were examined by the application of the invariom formalism relying on diffraction data reported in the literature . The electron-density distributions obtained were subjected to topological analysis using the quantum theory of atoms in molecules (QTAIM) formalism to yield bond topological and atomic properties .Chemical Reactions Analysis

The chemical name of sildenafil is 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl) phenyl]-1-methyl-3-n-propyl-1,6-dihydro-7 H-pyrazolo[4,3-d]pyrimidin-7-one . A method was developed for monitoring the chemical reactions during the synthesis of sildenafil .Aplicaciones Científicas De Investigación

Erectile Dysfunction Treatment

Sildenafil is the first oral medication approved by the United States Food and Drug Administration (FDA) for the therapeutic management of erectile dysfunction (ED) . It was originally developed with the intention of treating hypertension and angina pectoris .

Pulmonary Arterial Hypertension Management

Sildenafil is also prescribed for pulmonary arterial hypertension . By inhibiting phosphodiesterase type 5 (PDE5), it regulates cyclic guanosine monophosphate (cGMP) levels crucial for smooth muscle relaxation and vasodilation .

Potential Cancer Treatment

Recent research has explored the potential therapeutic effect of sildenafil in various conditions, including cancer . The varying distribution of PDE5 across organs suggests that sildenafil might be useful in treating certain types of cancer .

Potential Alzheimer’s Disease Treatment

Sildenafil has also been studied for its potential use in treating Alzheimer’s disease . The role of PDE5 in cellular signalling could potentially be leveraged to manage neurodegenerative diseases .

Potential Depression Treatment

Another potential application of sildenafil is in the treatment of depression . Given the complex interplay of neurotransmitters in depressive disorders, sildenafil’s action on cGMP could potentially have a therapeutic effect .

Potential Treatment for Other Conditions

Sildenafil has also been studied for its potential use in treating other conditions such as pain, Raynaud’s phenomenon, digital ulcers, wound healing, retinopathy, gastric ulcer, colitis, nephropathy, and lung injuries .

Mecanismo De Acción

Sildenafil acts by blocking phosphodiesterase 5 (PDE 5), an enzyme that promotes the breakdown of cGMP, which regulates blood flow in the penis . It requires sexual arousal to work, and does not by itself cause or increase sexual arousal . It also results in dilation of the blood vessels in the lungs .

Safety and Hazards

Sildenafil can cause side effects such as headaches, heartburn, and flushed skin . Rare but serious side effects include vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis . Sildenafil should not be taken by people on nitrates such as nitroglycerin (glycerin trinitrate), as this may result in a serious drop in blood pressure .

Direcciones Futuras

Sildenafil has entered the fourth industrial era catalyzing the treatment advances against erectile dysfunction and pulmonary hypertension . The pharmacokinetic and pharmacodynamic behavior of the drug appears complex, interdependent and of critical importance whereas the treatment of special population cohorts is considered .

Propiedades

IUPAC Name |

5-[2-ethoxy-5-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46N10O8S2/c1-7-11-27-31-33(45(5)43-27)37(49)41-35(39-31)25-21-23(13-15-29(25)55-9-3)57(51,52)47-17-19-48(20-18-47)58(53,54)24-14-16-30(56-10-4)26(22-24)36-40-32-28(12-8-2)44-46(6)34(32)38(50)42-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,39,41,49)(H,40,42,50) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIJAYPVGDPKAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NC7=C(C(=O)N6)N(N=C7CCC)C)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46N10O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1346602-67-2 |

Source

|

| Record name | Sildenafil dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SILDENAFIL DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C15VAS7NE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

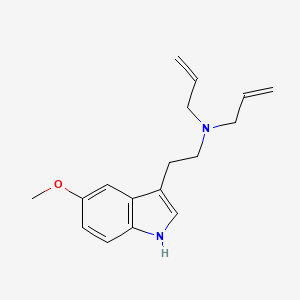

![N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine](/img/structure/B585190.png)